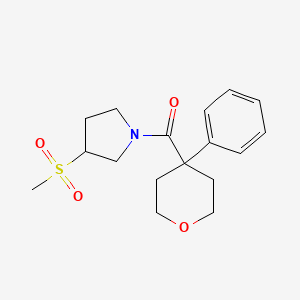

![molecular formula C20H15FN4O3S B2467561 methyl 2-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate CAS No. 1115880-45-9](/img/structure/B2467561.png)

methyl 2-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

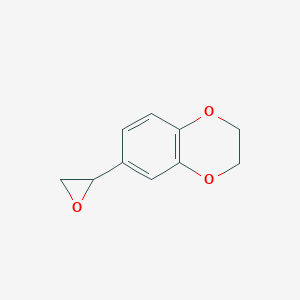

The molecular structure of this compound includes an indole nucleus, which is known to bind with high affinity to multiple receptors, making it useful in developing new derivatives . The indole nucleus is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .Scientific Research Applications

Synthesis of Heterocyclic Systems

A study by Stanovnik et al. (1990) highlighted the use of methyl 2-benzoylamino-3-dimethylaminopropenoate in the synthesis of fused pyrimidinones from heterocyclic α-amino compounds, yielding derivatives of various pyrimidine and pyridine systems, demonstrating the compound's utility in generating diverse heterocyclic frameworks (Stanovnik et al., 1990). Similar research efforts by Toplak et al. (1999) utilized methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for preparing substituted fused pyrimidinones, showcasing the synthetic versatility of related compounds in creating pharmacologically relevant heterocycles (Toplak et al., 1999).

Characterization and Structural Elucidation

Research by Deng et al. (2014) on the synthesis and characterization of a crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide provided insights into the molecular structure and interactions within crystals of related compounds. This study highlights the importance of such compounds in the understanding of molecular architectures and hydrogen bonding patterns in solid states (Deng et al., 2014).

Modification and Optimization of Biological Properties

Ukrainets et al. (2015) discussed the chemical modification of the pyridine moiety in pyrido[1,2-a]pyrimidine nucleus to enhance analgesic properties, indicating the potential of structural modifications in related compounds to optimize biological activities (Ukrainets et al., 2015).

Safety and Hazards

The safety and hazards of this compound are not specified in the available resources. It’s important to note that this compound is not intended for human or veterinary use and is available for research use only.

Future Directions

Mechanism of Action

Target of Action

The compound, also known as methyl 2-(2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamido)benzoate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert one or more of these effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound exerts multiple effects at the molecular and cellular levels.

Properties

IUPAC Name |

methyl 2-[[2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O3S/c1-28-20(27)12-4-2-3-5-14(12)24-16(26)9-29-19-18-17(22-10-23-19)13-8-11(21)6-7-15(13)25-18/h2-8,10,25H,9H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXATEHMIWOWCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone](/img/structure/B2467480.png)

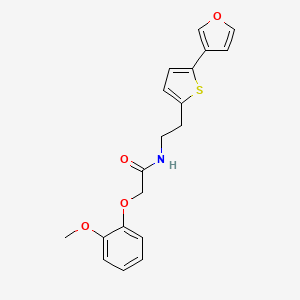

![N-(2-methoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2467483.png)

![6-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B2467485.png)

![2-chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2467488.png)

![2-({4-ethyl-5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B2467491.png)

![3-Methoxypyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2467494.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2467495.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467500.png)